[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone
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Overview
Description
[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . It is also known by its IUPAC name, N-(3-aminophenyl)-S-methylmethanesulfinamide . This compound is characterized by the presence of an amino group attached to a phenyl ring, an imino group, and a sulfanone group.
Preparation Methods
The synthesis of [(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 3-aminophenylamine with dimethyl sulfoxide (DMSO) under specific conditions . The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino and sulfanone groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistent quality and yield .
Chemical Reactions Analysis
[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone can be compared with similar compounds, such as:
N-(3-aminophenyl)-S-methylmethanesulfinamide: This compound has a similar structure but lacks the imino group.
3-Aminophenylamine: This compound has the amino group attached to the phenyl ring but lacks the sulfanone group.
Dimethyl sulfoxide (DMSO): This compound is used as a reagent in the synthesis of this compound and has different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-12(2,11)10-8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNREXXACAXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC(=C1)N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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